5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine
Description
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Properties
IUPAC Name |
5-bromo-2-(4-methylsulfonylphenyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c1-20(18,19)10-4-2-8(3-5-10)12-11(15(16)17)6-9(13)7-14-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPGRYAHNNLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉BrN₂O₄S
- Molecular Weight : 357.18 g/mol
- CAS Number : 1800346-01-3
The compound features a bromine atom, a nitro group, and a methylsulfonyl substituent on the phenyl ring, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations that can interact with biological targets:
- Nucleophilic Substitution : The bromine atom facilitates nucleophilic substitution reactions, allowing the compound to form more complex derivatives that may exhibit enhanced biological activity.
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that can bind covalently to cellular macromolecules such as DNA, leading to cytotoxic effects .
- Oxidation of Methylsulfonyl Group : The methylsulfonyl group can undergo oxidation, potentially generating sulfoxides or sulfones that may interact with various biological pathways.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown high inhibition rates against Escherichia coli, with some derivatives exhibiting up to 91.95% inhibition .
- Mechanism : The antimicrobial mechanism often involves the reduction of nitro groups, producing toxic intermediates that damage bacterial DNA and lead to cell death .
Anti-inflammatory Activity
Nitro-containing compounds have been recognized for their anti-inflammatory properties. For example:
- Inhibition of iNOS and COX-2 : Some derivatives have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of related compounds:
- Synthesis and Activity Evaluation :
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Toxicity and Hemolytic Activity :
- Research on nitro-containing compounds indicated varying levels of cytotoxicity against red blood cells (RBCs). For instance, one derivative showed a hemolytic activity of 11.72% at a concentration of 50 µM/mL, highlighting the need for careful evaluation of safety profiles in therapeutic applications .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
